N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked via a carboxamide group to a methyl-substituted isoxazole ring bearing a thiophene moiety.
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(10-3-4-12-13(6-10)21-9-20-12)17-8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZGTCVRVALOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, identified by CAS number 946341-11-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 328.3 g/mol. The compound features a unique combination of functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 328.3 g/mol |
| CAS Number | 946341-11-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components allow it to modulate specific pathways involved in cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with specific receptors that mediate cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds containing isoxazole and thiophene moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, including:
- Human Colon Adenocarcinoma (HT-29)
- Breast Cancer (MCF7)
In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary findings suggest efficacy against:
- Gram-positive bacteria
- Fungi
This antimicrobial activity is likely linked to the disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Studies
- Study on Anticancer Effects : A study involving analogs of the compound demonstrated a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity and suggesting further modifications could enhance potency .
- Antimicrobial Efficacy : Research on structurally similar compounds revealed significant antimicrobial effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
*Calculated based on molecular formula.
Structural and Functional Analysis
Core Modifications :
- The target compound’s benzo[d][1,3]dioxole-5-carboxamide core is shared with HSD-2, HSD-4, and 3z . However, the (5-(thiophen-2-yl)isoxazol-3-yl)methyl group distinguishes it by introducing a fused heterocyclic system. This likely enhances lipophilicity and binding affinity compared to simpler analogs like 3z.
Dimethoxyphenyl derivatives (HSD-2, HSD-4) exhibit higher polarity due to methoxy groups, which may enhance crystalline stability (evidenced by higher melting points) but reduce membrane permeability .
The carboxamide linkage in the target compound could mimic sulfonamide interactions in enzymatic binding pockets.
Synthetic Routes: Synthesis of similar compounds (e.g., HSD-2, HSD-4) involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with amines via carbodiimide-mediated reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
